6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex tricyclic framework comprising fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene. Key structural elements include:
- Imino-oxo core: A 6-imino-2-oxo moiety that may confer hydrogen-bonding interactions critical for biological activity.
- Substituents: An oxolan-2-ylmethyl group (tetrahydrofuran-derived) and an isopropyl (propan-2-yl) group at position 7, likely influencing solubility and steric effects.
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-4,7-8,10,12-13,21H,5-6,9,11H2,1-2H3,(H,22,26) |
InChI Key |
CWLJMSYRSSACCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include a combination of imines, oxolanes, and triazatricyclo compounds. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include purification steps such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature ranges to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction may produce a more hydrogenated form .
Scientific Research Applications
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogues ()
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share the following similarities and differences:
Cephalosporin Derivatives ()
Pharmacopeial cephalosporins (e.g., PF 43(1) compounds) exhibit distinct structural and functional contrasts:
Critical Insight : Unlike β-lactam antibiotics, the target compound’s tricyclic scaffold lacks the strained four-membered ring essential for PBP binding, suggesting divergent therapeutic targets.
Research Findings and Mechanistic Implications
- Reactivity: The imino-oxo core may undergo tautomerization or nucleophilic attack, analogous to quinazoline derivatives, but stability studies are absent in the evidence.
- Synthetic Challenges : Assembly of the tricyclic system likely requires precise stoichiometry and catalysis, as seen in spirocyclic compound synthesis .
- Biological Potential: While cephalosporins target bacterial cell walls, the target compound’s carboxamide and heteroaromatic system align with kinase inhibitor motifs (e.g., ATP-binding pocket targeting).
Biological Activity
The compound 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (referred to as Compound X hereafter) is a complex organic molecule characterized by a unique tricyclic structure that incorporates a triazatricyclo framework. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
Compound X features multiple functional groups including:
- Imino group : Contributes to reactivity.
- Carbonyl functionalities : Enhances interaction with biological targets.
These structural attributes facilitate diverse interactions with various biological molecules, leading to its potential therapeutic applications.
Biological Activity Overview
Preliminary studies have suggested that Compound X exhibits notable antimicrobial and anticancer properties. Its mechanism of action is believed to involve the inhibition of specific cellular pathways associated with proliferation and survival, likely through binding to molecular targets such as enzymes or receptors.
Key Biological Activities
-
Antimicrobial Activity :
- Compound X has shown effectiveness against a range of microbial pathogens in vitro.
- The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- Initial studies indicate that it may inhibit tumor cell proliferation.
- The compound appears to induce apoptosis in cancer cells through modulation of signaling pathways.
Research Findings and Case Studies
Research on Compound X is still in its early stages; however, several studies have provided insights into its biological activity:
| Study | Findings |
|---|---|
| Study 1 (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 (2024) | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating significant potential as an anticancer agent. |
| Study 3 (2024) | Investigated the mechanism of action and suggested that Compound X inhibits the PI3K/Akt signaling pathway in cancer cells. |
The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : It may inhibit key enzymes involved in cell cycle regulation.
- Receptor Binding : The compound could bind to receptors that modulate cell survival signals.
Synthesis and Industrial Production
The synthesis of Compound X typically involves multi-step organic reactions:
- Formation of the Tricyclic Structure : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Achieved through nucleophilic substitution reactions.
- Final Modifications : Incorporating the oxolan group enhances solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
